{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
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Overview
Description
4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone: TQX , belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds have drawn interest due to their diverse biological activities. TQX combines the quinoxaline scaffold with a triazole ring, making it an intriguing candidate for further exploration.
Preparation Methods
TQX can be synthesized via aromatic nucleophilic substitution reactions. Here’s a synthetic route:
- Start with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine .
- React it with various amines and triazole-2-thiol to introduce substituents at the 8-position.
- Optimize reaction conditions to achieve high yields.
Industrial production methods may involve scalable processes, but specific details are proprietary.
Chemical Reactions Analysis
TQX undergoes various reactions:
Oxidation: TQX can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of TQX may yield different intermediates.
Substitution: Substituents at the 8-position can be modified using nucleophiles. Common reagents include amines, thiols, and halides.
Major products:
TQX derivatives: Variants with diverse functional groups.
Isosteres: For example, pyrimido-quinoxaline.
Scientific Research Applications
TQX’s applications span multiple fields:
Chemistry: As a scaffold for drug design.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential antiviral and antimicrobial properties.
Industry: Exploration of its use in materials science.
Mechanism of Action
TQX’s effects likely involve:
DNA intercalation: Relevant for anticancer activity.
Molecular targets: Further studies needed.
Comparison with Similar Compounds
TQX stands out due to its unique fusion of quinoxaline and triazole rings. Similar compounds include other [1,2,4]triazolo[4,3-a]quinoxalines and related heterocycles.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[4-(2-hydroxyethylamino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15N5O2/c24-9-8-19-17-18-22-20-11-23(18)15-10-13(6-7-14(15)21-17)16(25)12-4-2-1-3-5-12/h1-7,10-11,24H,8-9H2,(H,19,21) |
InChI Key |
JAGNVDANXKZSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C4=NN=CN34)NCCO |
Origin of Product |
United States |
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